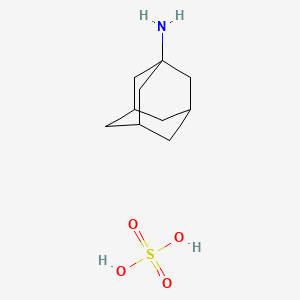

Adamantan-1-amine sulfate

Description

Historical Context of Adamantane (B196018) Derivatives in Chemical Sciences

The existence of adamantane was first proposed in 1924 by H. Decker, who named the theoretical molecule "decaterpene". chemistrylearner.com However, it was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgchemistrylearner.com A more practical synthesis was later developed by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. chemistrylearner.comwikidoc.org The discovery and subsequent availability of adamantane paved the way for the development of a vast number of derivatives, including amantadine (B194251) (1-aminoadamantane), which highlighted the potential of this chemical family. wikipedia.orgmdpi.com

Adamantane Cage-Like Structure and its Implications for Molecular Design

Adamantane possesses a highly symmetrical and rigid cage-like structure with the molecular formula C₁₀H₁₆. wikipedia.org Its carbon framework is superimposable on a subunit of the diamond lattice, lending it exceptional stability. wikipedia.orgworldscientific.com This unique three-dimensional structure has profound implications for molecular design. The adamantyl group is bulky and highly lipophilic, properties that can be strategically utilized to influence the characteristics of a larger molecule. researchgate.netpublish.csiro.au Its rigid nature provides a predictable and stable scaffold, allowing for the precise spatial arrangement of functional groups. wikidoc.orgresearchgate.net This conformational rigidity is a key feature that researchers exploit when designing molecules for specific interactions with biological targets or for the construction of novel materials. researchgate.netpensoft.net

Overview of Adamantan-1-amine Sulfate (B86663) as a Key Synthetic Intermediate and Research Scaffold

Adamantan-1-amine sulfate serves as a readily available and versatile starting material in organic synthesis. The amine group at the 1-position of the adamantane cage is a key functional handle that allows for a multitude of chemical transformations. It can be readily converted into a wide range of other functional groups, making it an invaluable intermediate for the synthesis of more complex adamantane derivatives. researchgate.netresearchgate.net For instance, it is a precursor for the synthesis of various amides, imines, and other nitrogen-containing adamantane compounds. researchgate.netnih.gov The sulfate salt form offers advantages in terms of handling and stability compared to the free amine. Its role as a research scaffold is evident in the numerous studies where it serves as the foundational structure upon which new molecular entities are built. cumhuriyet.edu.trnih.gov

Scope and Academic Relevance of Research on this compound Derivatives

The academic relevance of this compound is underscored by the extensive research into its derivatives across various scientific disciplines. In medicinal chemistry, the adamantane scaffold is incorporated into molecules to enhance their lipophilicity and metabolic stability. mdpi.comresearchgate.net Research has explored the synthesis of adamantane derivatives from adamantan-1-amine for a range of potential applications. mdpi.comnih.gov The rigid adamantane cage can also serve as an anchor to orient molecules for specific interactions, a property explored in supramolecular chemistry and drug delivery systems. mdpi.commedchemexpress.com Furthermore, adamantane derivatives are investigated in materials science for the development of new polymers and nanomaterials with unique thermal and mechanical properties. wikipedia.orgpensoft.net The continuous exploration of new synthetic methodologies and applications ensures that this compound and its derivatives remain a vibrant and significant area of chemical research. mdpi.comrsc.org

Interactive Data Tables

Physical and Chemical Properties of Adamantane

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White to off-white powder | wikipedia.org |

| Odor | Camphor-like | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Density | 1.07 g/cm³ | wikipedia.org |

| Crystal Structure | Face-centered cubic | wikipedia.org |

| Symmetry | Td | wikipedia.org |

Properties

IUPAC Name |

adamantan-1-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRGINNCKYSSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954456 | |

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31377-23-8, 32793-63-8 | |

| Record name | Amantadine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Adamantan 1 Amine Sulfate and Its Precursors

Classical and Contemporary Approaches for Adamantane (B196018) Amination

The introduction of an amine group at the tertiary bridgehead position of the adamantane core can be achieved through both direct and indirect methods.

Direct C-H amination of adamantane presents an atom-economical approach to synthesizing adamantane derivatives. Radical-mediated reactions have been explored for this purpose. One such method involves the amidation of adamantane using aromatic isocyanides in the presence of di-tert-butyl peroxide (DTBP). This reaction proceeds through the formation of an adamantyl radical, which then adds to the isocyanide to form an iminyl radical intermediate. Subsequent trapping by oxygen and rearrangement yields the corresponding amide in moderate yields (33–53%) nih.gov.

Another approach to direct functionalization involves metal-free oxidative carbonylation. In this method, adamantane is reacted with carbon monoxide and benzyl alcohol in the presence of DTBP to form a benzyl ester. While this provides a route to functionalized adamantanes, the regioselectivity between the tertiary and secondary positions can be low nih.gov. These acyladamantanes can then be converted to the amine via reductive amination nih.gov.

More direct amination strategies have also been developed. For instance, the amidation of adamantane with acetonitrile can be achieved in the presence of molybdenum hexacarbonyl (Mo(CO)6) and bromotrichloromethane in an aqueous medium researchgate.net. This method offers a one-pot synthesis of N-(1-adamantyl)acetamide, a precursor to adamantan-1-amine.

A notable direct amination method for a precursor, 1-bromoadamantane, involves heating it with urea. This reaction, when optimized, provides a high-yield, one-pot process for producing amantadine (B194251) hydrochloride, highlighting a direct conversion of a halogenated adamantane to the amine salt ias.ac.in. The use of a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in methanol (B129727) has been shown to facilitate this reaction under milder conditions (65°C) compared to traditional methods that require high temperatures in solvents like diphenyl ether ias.ac.in. Another variation of this direct amination of 1-bromoadamantane uses ammonium (B1175870) bicarbonate as the amination reagent in a molten state, which decomposes to generate ammonia (B1221849) in situ google.com.

Table 1: Comparison of Direct Amination Methodologies for Adamantane and its Derivatives

| Method | Reagents | Intermediate/Product | Yield | Key Features |

|---|---|---|---|---|

| Amidation | Adamantane, Aromatic Isocyanides, DTBP | N-Aryl-1-adamantylamide | 33-53% | Radical-mediated C-H functionalization nih.gov. |

| Oxidative Carbonylation | Adamantane, CO, Benzyl Alcohol, DTBP | Benzyl 1-adamantanecarboxylate | 77% (mixture of isomers) | Metal-free C-H activation, requires further steps for amination nih.gov. |

| Amidation | Adamantane, Acetonitrile, Mo(CO)6, BrCCl3 | N-(1-adamantyl)acetamide | - | One-pot synthesis in aqueous medium researchgate.net. |

| Direct Amination | 1-Bromoadamantane, Urea, TBAI, Methanol | Adamantan-1-amine Hydrochloride | High | Mild reaction conditions, industrially viable ias.ac.in. |

Indirect methods for the synthesis of adamantan-1-amine often proceed through the formation of an intermediate adamantane derivative, which is then converted to the amine. A prevalent and historically significant indirect route is the Ritter reaction. This reaction typically utilizes a tertiary alcohol, such as 1-adamantanol, which can be generated from adamantane. In the presence of a strong acid and a nitrile (commonly acetonitrile), the alcohol is converted to a stable carbocation, which is then attacked by the nitrile. The resulting nitrilium ion is hydrolyzed to afford an N-acylaminoadamantane, such as N-(1-adamantyl)acetamide mdpi.comresearchgate.netijpsr.com. This amide is then hydrolyzed under basic conditions to yield adamantan-1-amine ijpsr.comnih.gov.

The Ritter reaction can also be applied to other adamantane precursors that can generate a stable bridgehead carbocation. For example, 1-bromoadamantane can be reacted with acetonitrile in the presence of sulfuric acid to yield N-(1-adamantyl)acetamide researchgate.netijpsr.comnih.gov. This reaction is a key step in many industrial syntheses of amantadine, the hydrochloride salt of adamantan-1-amine ijpsr.comnih.gov.

Table 2: Key Indirect Amination Pathways to Adamantan-1-amine

| Starting Material | Key Reaction | Intermediate | Reagents for Amination | Final Product |

|---|---|---|---|---|

| 1-Adamantanol | Ritter Reaction | N-(1-adamantyl)acetamide | Acetonitrile, Sulfuric Acid | Adamantan-1-amine |

| 1-Bromoadamantane | Ritter-type Reaction | N-(1-adamantyl)acetamide | Acetonitrile, Sulfuric Acid | Adamantan-1-amine researchgate.netijpsr.comnih.gov |

Preparation and Crystallization of Adamantan-1-amine Sulfate (B86663)

Adamantan-1-amine sulfate is prepared through a standard acid-base reaction where the basic adamantan-1-amine is treated with sulfuric acid. This reaction results in the formation of the corresponding ammonium sulfate salt. The stoichiometry of this salt formation is typically a 2:1 ratio of the amine to sulfuric acid, yielding (adamantan-1-aminium)₂SO₄. This straightforward protonation of the primary amine by the strong acid is an efficient method for producing the sulfate salt.

The purification of this compound to achieve high purity is typically accomplished through recrystallization mt.com. The optimization of this process is crucial for obtaining a product that meets pharmaceutical standards. Key parameters that are manipulated during optimization include the choice of solvent, temperature control, cooling rate, and the potential use of anti-solvents researchgate.nethamptonresearch.com.

The ideal solvent for recrystallization should have high solubility for this compound at elevated temperatures and low solubility at lower temperatures researchgate.net. This differential solubility allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while the impurities remain in the mother liquor mt.com.

General Strategies for Optimizing Crystallization:

Solvent Screening: A range of solvents and solvent mixtures should be tested to find the optimal system that provides the desired solubility profile.

Temperature Gradient: The temperature difference between dissolution and crystallization should be significant enough to ensure a good yield of pure crystals.

Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, more well-defined crystals with higher purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice researchgate.net. Rapid cooling can lead to the trapping of impurities and the formation of smaller, less pure crystals.

Seeding: The introduction of a small crystal of the pure compound (a seed crystal) can initiate crystallization at a desired level of supersaturation, leading to better control over crystal size and morphology.

pH Adjustment: For a salt like this compound, the pH of the crystallization medium can influence its solubility and stability, and thus can be a parameter for optimization.

While specific optimized conditions for this compound are not extensively detailed in the provided search results, the general principles of recrystallization are directly applicable to achieving a high-purity product mt.comresearchgate.nethamptonresearch.com. The process would involve dissolving the crude sulfate salt in a suitable hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to induce crystallization, and then collecting the pure crystals by filtration. Further purification can be achieved through subsequent recrystallization cycles researchgate.net.

Adamantan-1-amine as a Reactant in Organic Synthesis

The rigid, lipophilic adamantane cage and the reactive primary amine group make adamantan-1-amine a valuable building block in various organic synthetic applications, particularly in medicinal chemistry mdpi.comnih.govnih.govub.edu.

Adamantan-1-amine is frequently employed in the synthesis of heterocyclic compounds. For instance, it can be condensed with substituted benzaldehydes to form Schiff bases (imines), which can then undergo cyclization reactions with reagents like 3-mercaptopropanoic acid or maleic anhydride to produce six- and seven-membered heterocyclic systems containing the adamantyl fragment researchgate.net. It has also been used in the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives nih.gov.

In the realm of multicomponent reactions, which are efficient processes for building molecular complexity, adamantan-1-amine can be a key component. For example, it has been utilized in isocyanide-based multicomponent reactions to synthesize adamantane aminoamide derivatives that act as potent enzyme inhibitors nih.gov.

Furthermore, adamantan-1-amine serves as a crucial starting material for the synthesis of more complex adamantane derivatives with therapeutic potential. It can undergo N-alkylation and N-arylation reactions. For example, it has been used in palladium-catalyzed amination reactions with dichloroquinolines to produce amino-substituted quinoline derivatives nih.gov. The steric bulk of the adamantyl group can influence the regioselectivity of such reactions. The amine group can also be modified to introduce other functionalities, for instance, by reacting with iodomethane to yield the N-methylated derivative nih.gov.

The unique physicochemical properties conferred by the adamantyl group, such as increased lipophilicity and metabolic stability, make adamantan-1-amine an attractive moiety to incorporate into drug candidates targeting a wide range of biological targets nih.govnih.govub.edu.

Table 3: Applications of Adamantan-1-amine in Organic Synthesis

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Schiff Base Formation and Cyclization | Substituted Benzaldehydes, 3-Mercaptopropanoic acid/Maleic anhydride | Adamantyl-containing Thiazines/Oxazepines | Synthesis of novel heterocyclic systems researchgate.net. |

| Cyclocondensation | with precursors to form 1,2,4-triazoles and 1,3,4-thiadiazoles | Adamantyl-substituted Triazoles/Thiadiazoles | Building blocks for potential therapeutic agents nih.gov. |

| Isocyanide Multicomponent Reaction | Isocyanides, other components | Adamantane Aminoamides | Efficient synthesis of enzyme inhibitors nih.gov. |

| Palladium-Catalyzed Amination | Dichloroquinolines | Adamantylamino-quinolines | Access to substituted quinoline derivatives nih.gov. |

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group of adamantan-1-amine is a potent nucleophile, enabling its participation in various nucleophilic substitution reactions. This reactivity is harnessed to attach the bulky and lipophilic adamantyl group to other molecular scaffolds.

A notable application is in nucleophilic aromatic substitution (SNAr) reactions. Adamantan-1-amine can displace activated leaving groups, such as fluorine atoms, on electron-deficient aromatic rings. For instance, the reaction of 1-aminoadamantane with polyfluorinated arenes in dimethyl sulfoxide (DMSO) leads to the formation of adamantyl-amino-substituted fluoroarenes in nearly quantitative yields. nih.gov This methodology has been successfully applied to prepare precursors for adamantyl-substituted aminoxyls. nih.gov The choice of solvent is crucial, with DMSO providing significantly higher yields compared to dimethylformamide (DMF) or chloroform. nih.gov

The reaction conditions for these substitutions can be tailored. For example, the reaction of perfluorotoluene with 1-aminoadamantane in DMSO at 40–45 °C for 48 hours results in the corresponding N-adamantyl aniline derivative. nih.gov This approach has also been extended to the synthesis of purine nucleosides, where adamantan-1-amine derivatives displace a chlorine atom at the C6 position of a purine ring system. mdpi.com These reactions are typically carried out in a refluxing solvent like propan-2-ol, using an excess of the amine. mdpi.com

Table 1: Nucleophilic Aromatic Substitution with Adamantan-1-amine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Perfluorotoluene | 1-Aminoadamantane | DMSO | 40-45°C, 48h | N-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)adamantan-1-amine | Nearly Quantitative | nih.gov |

Formation of Adamantyl Ureas and Related Derivatives

Adamantan-1-amine serves as a key building block for the synthesis of adamantyl ureas, a class of compounds investigated for various biological activities. The most common method for their preparation involves the reaction of adamantan-1-amine or its derivatives with isocyanates.

Specifically, 1-(1-adamantyl)-3-heteroaryl ureas have been synthesized by reacting 1-adamantyl isocyanate with various heteroarylamines in the presence of triethylamine in tetrahydrofuran (THF). nih.gov For less reactive amines, an alternative method involves activation of the heteroarylamine with butyl lithium before the addition of 1-adamantyl isocyanate. nih.gov

The reaction conditions for urea formation are generally mild. For example, the synthesis of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment is carried out by reacting the corresponding isocyanate with an aniline derivative in anhydrous diethyl ether at room temperature for 12 hours, using an equimolar amount of triethylamine as a base. nih.gov

Table 2: Synthesis of Adamantyl Ureas

| Adamantane Derivative | Amine/Aniline | Reagents/Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 1-Adamantyl isocyanate | Heteroarylamine | Triethylamine, THF | 70°C, 4 days | 1-(1-Adamantyl)-3-(heteroaryl)urea | nih.gov |

| 1-Adamantyl isocyanate | Heteroarylamine | Butyl lithium, THF | -78°C to r.t. | 1-(1-Adamantyl)-3-(heteroaryl)urea | nih.gov |

N-Functionalization Strategies (e.g., Amides, Isothioureas)

Beyond substitutions and urea formations, the nitrogen atom of adamantan-1-amine can be functionalized through various other reactions, leading to the synthesis of amides and isothioureas, among other derivatives.

Amide Formation: Amides of adamantan-1-amine are typically synthesized through standard acylation reactions. One of the key precursors to adamantan-1-amine itself is an amide, N-(1-adamantyl)acetamide, which can be formed from 1-bromoadamantane and acetamide. ijpsr.com Hydrolysis of this amide yields the free amine. ijpsr.com Conversely, reacting adamantan-1-amine with acylating agents would produce the corresponding N-(1-adamantyl)amides. For example, novel benzamide derivatives have been synthesized from 1-aminoadamantane. farmaciajournal.com

Isothiourea Formation: Adamantane-containing isothioureas represent another class of derivatives accessible from adamantan-1-amine. The synthesis often begins with the formation of a thiourea, followed by S-alkylation. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea is prepared by heating adamantan-1-amine with 4-chlorophenyl isothiocyanate in ethanol. nih.govacs.org This thiourea can then be reacted with various benzyl bromides in acetone in the presence of anhydrous potassium carbonate to yield a series of S-benzylated adamantyl isothiourea derivatives. nih.gov

Another route starts with the reaction of 1-adamantylamine with carbon disulfide and trimethylamine to produce a dithiocarbamate salt, which is a precursor to 1-adamantyl isothiocyanate. This isothiocyanate can then be reacted with amines (like morpholine or 4-phenylpiperazine) to form N-(adamantan-1-yl)carbothioamides. Subsequent reaction with substituted benzyl bromides yields the target adamantane-isothiourea hybrid derivatives. nih.gov

Table 3: N-Functionalization Reactions of Adamantan-1-amine

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Adamantane-1-amine | 4-Chlorophenyl isothiocyanate | Thiourea | nih.govacs.org |

| N-(adamantan-1-yl)carbothioamide | Substituted benzyl bromides, K₂CO₃ | Isothiourea | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Adamantan 1 Amine Sulfate and Its Derivatives

Single Crystal X-ray Diffraction Analysis

A thorough search of crystallographic databases and peer-reviewed literature did not yield any specific single-crystal X-ray diffraction studies for adamantan-1-amine sulfate (B86663). This critical absence of data prevents a definitive determination of its crystal system, space group, and the precise arrangement of the adamantan-1-aminium (B1230121) cations and sulfate anions in the crystal lattice.

Without experimental diffraction data, the crystal system and space group of adamantan-1-amine sulfate remain undetermined. For comparison, the related compound adamantan-1-amine hydrochloride has been reported to crystallize in various systems depending on the conditions, highlighting the influence of the counter-ion on the crystal packing. However, this information cannot be directly extrapolated to the sulfate salt.

The adamantane (B196018) cage is a rigid structure, and its conformation is not expected to deviate significantly in the crystalline state. The primary conformational interest would lie in the orientation of the ammonium (B1175870) group relative to the adamantane cage and the surrounding sulfate anions. This information is intrinsically linked to the crystal packing and the hydrogen-bonding network, and as such, remains unknown in the absence of a crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectra for adamantan-1-amine and its hydrochloride salt are available, specific and detailed 1H and 13C NMR spectroscopic data and their assignments for this compound are not reported in the literature. The electronic environment of the adamantane cage and the amine group would be influenced by the sulfate counter-ion, leading to expected shifts in the NMR signals compared to the free base or the hydrochloride salt.

A definitive 1H NMR analysis of this compound, including chemical shifts, multiplicities, and coupling constants, is not available. It is anticipated that the protons on the adamantane cage would exhibit characteristic broad signals. The protons of the ammonium group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. A detailed assignment of the methine (CH) and methylene (B1212753) (CH2) protons of the adamantane cage in the sulfate salt is not possible without experimental data.

Similarly, a detailed 13C NMR spectroscopic analysis of this compound is not available in the public domain. The high symmetry of the adamantane cage in the parent molecule leads to a simplified 13C NMR spectrum. For adamantan-1-amine, four distinct signals are expected for the quaternary carbon, the methine carbons, and the two sets of non-equivalent methylene carbons. The chemical shifts of these carbons in the sulfate salt would provide insight into the electronic effects of the ammonium sulfate group on the adamantane framework. Without experimental data, a precise data table and analysis cannot be generated.

Advanced NMR Techniques for Conformational Studies (e.g., 2D NMR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the conformational and structural details of molecules in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-bond and through-space correlations between nuclei, which are invaluable for conformational analysis.

While specific 2D NMR studies on this compound are not extensively documented in the public domain, the principles of these techniques can be applied to predict its conformational behavior. The rigid adamantane cage limits conformational flexibility primarily to the orientation of the amine and sulfate groups.

COSY spectra would reveal proton-proton couplings within the adamantane cage, helping to confirm the assignment of the methine and methylene protons.

HSQC would correlate the proton signals to their directly attached carbon atoms, providing a complete assignment of the adamantane carbon skeleton.

HMBC experiments would show longer-range correlations between protons and carbons (typically 2-3 bonds), which could be crucial in confirming the connectivity and potentially identifying any subtle conformational preferences of the exocyclic amine group relative to the cage. For instance, correlations between the amine protons and carbons of the adamantane cage would be observed.

NOESY and ROESY are particularly important for conformational studies as they detect through-space interactions between protons. nih.gov For this compound, these experiments could reveal the spatial proximity between the amine protons and specific protons on the adamantane cage. This information would be critical in determining the preferred rotational conformation (rotamer) of the C-N bond and the orientation of the ammonium group relative to the cage structure. The strength of the NOE or ROE signals is inversely proportional to the sixth power of the distance between the interacting protons, allowing for a detailed mapping of the molecule's 3D structure in solution. nih.gov Intermolecular NOEs could also provide insights into ion-pairing and solvation.

Table 1: Application of 2D NMR Techniques for Conformational Analysis of this compound

| 2D NMR Technique | Information Provided | Relevance to Conformational Studies |

|---|---|---|

| COSY (Correlation Spectroscopy) | 1H-1H through-bond couplings | Confirms proton assignments within the rigid adamantane cage. |

| HSQC (Heteronuclear Single Quantum Coherence) | 1H-13C one-bond correlations | Assigns the carbon skeleton of the adamantane moiety. |

| HMBC (Heteronuclear Multiple Bond Correlation) | 1H-13C long-range (2-3 bond) correlations | Confirms connectivity and helps determine the orientation of the amine group. |

| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | 1H-1H through-space correlations | Provides information on the spatial proximity of protons, crucial for determining the preferred rotamers and overall 3D conformation. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. copernicus.orgnih.gov These methods are complementary and can be used to identify functional groups and elucidate structural details.

The IR and Raman spectra of this compound are expected to show characteristic bands for the adamantane cage, the primary ammonium group, and the sulfate anion.

Adamantane Cage Vibrations: The adamantane structure gives rise to a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.

Ammonium Group Vibrations: As a primary amine salt, the -NH₃⁺ group will exhibit characteristic vibrational modes. The N-H stretching vibrations appear as a broad band in the 3000-3300 cm⁻¹ region in the IR spectrum due to hydrogen bonding. orgchemboulder.comlibretexts.org The asymmetric and symmetric N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively. orgchemboulder.com

Sulfate Group Vibrations: The sulfate ion (SO₄²⁻) has four fundamental vibrational modes. In a solution where it has Td symmetry, the symmetric stretching (ν₁) mode is typically observed around 981 cm⁻¹ in the Raman spectrum and is IR inactive. researchgate.net The triply degenerate asymmetric stretching (ν₃) mode appears around 1100-1150 cm⁻¹ and is strongly IR active. nih.govresearchgate.netmdpi.com The bending modes, ν₂ and ν₄, are found at lower wavenumbers. The interaction with the ammonium cation may lead to a lowering of symmetry and the appearance of otherwise forbidden bands or splitting of degenerate modes.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretching | 3000 - 3300 (broad) | IR |

| N-H Bending | 1500 - 1650 | IR | |

| Adamantane Cage | C-H Stretching | 2850 - 3000 | IR, Raman |

| Cage Vibrations (Breathing) | 700 - 1000 | Raman | |

| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | ~981 | Raman |

| Asymmetric Stretch (ν₃) | 1100 - 1150 | IR |

The adamantane cage exhibits characteristic "breathing" modes, which are symmetric C-C stretching vibrations of the entire cage structure. These modes are typically strong and sharp in the Raman spectrum and are found in the fingerprint region between 700 and 1000 cm⁻¹. The exact position of these modes can be sensitive to substitution on the adamantane cage. The formation of the sulfate salt and the presence of the charged ammonium group may induce slight shifts in the frequencies of these cage breathing modes due to changes in the electronic environment and intermolecular interactions.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode ESI-MS, the intact adamantan-1-ammonium cation ([C₁₀H₁₇NH₃]⁺) would be expected as the primary molecular ion.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) of the parent ion would likely lead to the fragmentation of the molecule. For the adamantan-1-ammonium cation, a characteristic fragmentation pathway would involve the loss of the neutral ammonia (B1221849) molecule (NH₃), resulting in the formation of the adamantyl cation at m/z 135.1. copernicus.org This fragmentation pattern is a key diagnostic feature for the identification of adamantane-based amines. The sulfate anion would be observed in the negative ion mode.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the adamantan-1-ammonium cation, HRMS would be used to measure its exact mass. This precise mass measurement can be compared to the calculated theoretical mass to confirm the elemental formula (C₁₀H₁₈N⁺). This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

Derivatization Strategies and Novel Compound Synthesis Utilizing the Adamantan 1 Amine Scaffold

Synthesis of Adamantane-Linked Isothiourea Derivatives and Analogues

The synthesis of adamantane-linked isothiourea derivatives leverages the reactivity of the primary amine group of adamantan-1-amine. A common synthetic pathway involves a multi-step process beginning with the reaction of adamantan-1-amine with an isothiocyanate. nih.govacs.orgudelar.edu.uy

A general synthesis route starts with the reaction of adamantan-1-amine with 4-chlorophenyl isothiocyanate in ethanol to produce the intermediate 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. nih.govacs.orgudelar.edu.uy This thiourea derivative is then subsequently reacted with various arylmethyl bromides, such as 4-nitrobenzyl bromide or 4-bromobenzyl bromide, in acetone with anhydrous potassium carbonate. nih.govacs.orgudelar.edu.uy This step yields the final S-arylmethyl isothiourea derivatives. mdpi.com The structure of these compounds is confirmed using techniques like ¹H NMR, ¹³C NMR, elemental analysis, and electrospray ionization mass spectroscopy (ESI/MS). acs.orgnih.gov

Another approach involves first preparing N-(adamantan-1-yl)morpholine-4-carbothioamide or N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide. mdpi.comnih.gov These intermediates are then reacted with benzyl or substituted benzyl bromides in acetone in the presence of anhydrous potassium carbonate to yield the corresponding S-arylmethyl derivatives. mdpi.comnih.gov The structures of these synthesized compounds have been confirmed by ¹H-NMR, ¹³C-NMR, electrospray ionization mass spectral (ESI-MS) data, and X-ray crystallography. nih.gov

Table 1: Synthesis of Adamantane-Linked Isothiourea Derivatives

| Starting Adamantane (B196018) Reagent | Second Reagent | Third Reagent | Resulting Product Class |

|---|---|---|---|

| Adamantan-1-amine | 4-chlorophenyl isothiocyanate | 4-nitrobenzyl bromide | Adamantane-linked isothiourea derivative |

| Adamantan-1-amine | 4-chlorophenyl isothiocyanate | 4-bromobenzyl bromide | Adamantane-linked isothiourea derivative |

| N-(adamantan-1-yl)morpholine-4-carbothioamide | Benzyl bromide | - | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate |

| N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide | Substituted benzyl bromides | - | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate |

Synthesis and Characterization of Metal Complexes with Adamantan-1-amine as a Ligand

Adamantan-1-amine can act as a ligand in coordination chemistry, forming complexes with various metal ions. The synthesis of these complexes typically involves the reaction of adamantan-1-amine with hydrated chloride salts of the desired metals in a suitable solvent like methanol (B129727). walshmedicalmedia.com A range of metal complexes have been synthesized with biologically significant ions, including Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). walshmedicalmedia.com

Characterization of these metal complexes is performed using a suite of spectroscopic and analytical techniques. walshmedicalmedia.comnih.gov

Conductometric Titrations: This method is used prior to synthesis to determine the drug-to-metal mole ratio, which is consistently found to be 2:1. walshmedicalmedia.com

Infrared (IR) Spectroscopy: Comparison of the IR spectra of free adamantan-1-amine and the metal complexes reveals shifts in the N-H stretching peak, indicating the involvement of the amino nitrogen in coordinating with the metal ion. walshmedicalmedia.com

¹H NMR Spectroscopy: This technique provides further evidence of complex formation through changes in the chemical shifts of the amine protons.

Elemental Analysis and Atomic Absorption Spectroscopy: These methods are used to confirm the elemental composition and stoichiometry of the synthesized complexes. walshmedicalmedia.com

In these complexes, adamantan-1-amine typically functions as a monodentate ligand, where two molecules coordinate to the central metal ion through the nitrogen atom of the amino group. walshmedicalmedia.com Based on the spectroscopic data, a square planar geometry is often proposed for these complexes. walshmedicalmedia.com More complex Schiff base ligands derived from adamantan-1-amine have also been used to form metal complexes with geometries such as octahedral for Cr(III) and Co(II), tetrahedral for Zn(II), and square pyramidal for VO(IV) and Cu(II). researchgate.netnih.gov

Table 2: Metal Complexes of Adamantan-1-amine

| Metal Ion | Ligand Type | Proposed Geometry | Stoichiometry (Ligand:Metal) |

|---|---|---|---|

| Mg(II), Ca(II), Cr(II), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Adamantan-1-amine (monodentate) | Square Planar | 2:1 |

| Cr(III), Co(II) | Schiff base (bidentate) | Octahedral | 2:1 |

| Zn(II) | Schiff base (bidentate) | Tetrahedral | 2:1 |

| VO(IV) | Schiff base (bidentate) | Square Pyramidal | 2:1 |

| Cu(II) | Hydrazone (tridentate) | Distorted Square Pyramidal | 1:1 |

Design and Synthesis of Prodrugs Incorporating Adamantane-1-amine

The prodrug approach involves the temporary chemical modification of a drug to overcome pharmaceutical and pharmacokinetic barriers. nih.gov Adamantan-1-amine is incorporated into prodrug design primarily as a lipophilic promoiety to enhance the ability of polar drugs to cross biological membranes, such as the blood-brain barrier. nih.govsciforum.net

In carrier-linked prodrugs, the active drug is attached to a carrier moiety, like the adamantane group, via a linker that is designed to be cleaved in vivo. nih.gov The choice of linker is critical as it controls the stability and release of the active drug.

Common linker strategies involving an amine group include:

Amide Linkage: The primary amine of adamantan-1-amine can be coupled with a carboxylic acid group of a drug or another linker to form a stable amide bond. sciforum.net For example, a hybrid molecule was synthesized by reacting 1-aminoadamantane with (5Z,9Z)-eicosa-5,9-dienoic acid in the presence of coupling agents like EDC HCl and DMAP. sciforum.net

Carbamate Linkage: Carbamate bonds can be used as spacers and triggers for enzymatic activation, followed by spontaneous release of the drug. nih.gov

Specialized Linkers: In more advanced applications like Proteolysis Targeting Chimeras (PROTACs), adamantane can be part of a larger degrader molecule. Linkers such as 1-Adamantane-amide-C7-NH₂ are synthesized to connect the adamantane moiety to other parts of the PROTAC. medchemexpress.com Heterocyclic linkers, such as 1,2,4-triazole or 1,3,4-thiadiazole cores, have also been used to create adamantane-monoterpene conjugates. nih.gov

A primary reason for incorporating the adamantane scaffold into a drug molecule is to increase its lipophilicity. sciforum.netmdpi.com This modification can significantly enhance bioavailability by improving the drug's ability to penetrate lipid-rich biological membranes via passive diffusion. nih.govnih.gov For drugs targeting the central nervous system, adamantane-esters have been shown to substantially improve permeability across the blood-brain barrier. nih.gov

Conversely, the prodrug strategy can also be used to increase the water solubility of a poorly soluble drug. While adamantane itself is lipophilic, a prodrug could be designed where a highly soluble group, such as a phosphate (B84403) or an amino acid, is linked to an adamantane-containing drug. nih.gov This approach creates a more water-soluble entity, which, after administration, is cleaved by enzymes to release the active, less soluble parent drug. nih.gov

The release of the active drug from its prodrug form can be triggered by specific physiological conditions.

Enzyme-Activatable Prodrugs: This is a common strategy where the linker connecting the adamantane promoiety to the drug is designed to be a substrate for specific enzymes that are abundant in the body or at the target site. rsc.org Ester linkers are frequently used as they are readily cleaved by esterase enzymes present in plasma and tissues. nih.govmdpi.com For example, adamantane-esters undergo rapid enzymatic hydrolysis in the brain, releasing the parent drug to achieve therapeutic concentrations. nih.gov

pH-Sensitive Prodrugs: This approach utilizes linkers that are stable at physiological pH (around 7.4) but are cleaved under acidic conditions, such as those found in tumor microenvironments or within cellular lysosomes. While specific examples linking adamantan-1-amine sulfate (B86663) directly to a pH-sensitive linker are not detailed in the provided context, general principles involve linkers like hydrazones, which hydrolyze at low pH. The "trimethyl lock" system is another concept where drug release occurs via intramolecular cyclization, a process that can be initiated by a pH change or an initial enzymatic step that exposes a key functional group. nih.govmdpi.com

Incorporation of Adamantan-1-amine into Polyfunctional Organic Derivatives

The amine group of adamantan-1-amine serves as a versatile chemical handle for its incorporation into a wide array of polyfunctional organic molecules. This allows for the synthesis of complex derivatives with diverse potential applications.

Schiff Bases: Adamantan-1-amine can undergo condensation reactions with aldehydes to form Schiff bases (imines). For instance, a Schiff base ligand was synthesized by refluxing adamantan-1-amine with 3-allyl-2-hydroxybenzaldehyde in ethanol. nih.govrsc.org These Schiff bases can then be used to create more complex structures, such as metal complexes. nih.gov

Peptide Derivatives: The adamantane moiety can be coupled to the C-terminus of small peptides through an amide linkage. nih.gov This derivatization is used to modify the properties of the peptide, such as its lipophilicity and receptor selectivity. nih.gov

Amides and Hydrazide-Hydrazones: Adamantan-1-amine can be acylated to form amides. sciforum.net In more complex syntheses, other adamantane derivatives like tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride can be converted to a hydrazide, which is then condensed with aldehydes or ketones to form novel hydrazide-hydrazones, incorporating the adamantane cage into a different part of the final molecule. mdpi.com

Aminoalcohols: The introduction of a hydroxyl group near the amino group of adamantane derivatives has been explored to synthesize novel adamantanaminoalcohols. nih.gov These syntheses can involve multi-step processes, including rearrangements of related cage-like structures like noradamantane. mdpi.com

These synthetic strategies demonstrate the utility of the adamantan-1-amine scaffold as a building block for creating structurally diverse and complex organic molecules.

Compound Index

Palladium-Catalyzed Amination Reactions with Adamantane-Containing Amines for Diverse Scaffolds

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This methodology has been effectively applied to couple adamantane-containing amines with various aryl halides, leading to the synthesis of diverse molecular scaffolds. nih.govresearchgate.netnih.gov The adamantyl group, known for its rigid and lipophilic nature, can influence the pharmacological properties of molecules by enhancing their interaction with biological targets. nih.gov

Research into the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines has demonstrated the synthesis of a variety of mono- and diamino-substituted quinoline scaffolds. nih.govresearchgate.netnih.gov These reactions typically employ a palladium(0) source, such as Pd(dba)₂, in conjunction with a phosphine ligand and a base. nih.gov The choice of ligand and the steric bulk of the adamantane-containing amine have been shown to significantly influence the reaction's selectivity and yield. nih.gov

In a study involving the amination of 2,8-dichloroquinoline, a less sterically hindered adamantane-containing amine, when reacted with a catalyst system comprising 4 mol% of the catalyst and BINAP as the ligand, resulted in a 64% yield of the monoamination product. nih.gov The substitution occurred at the more reactive chlorine atom. nih.gov Attempts to achieve diamination by using a larger excess of the amine were also explored. nih.gov

The reactivity and selectivity of these amination reactions are highly dependent on the substitution pattern of the dichloroquinoline isomers. For instance, while the amination of 2,6-dichloroquinoline showed low selectivity, much better outcomes were achieved with 2,8-dichloroquinoline. The highest yields of amination products were obtained with 4,8- and 4,7-dichloroquinolines. nih.govresearchgate.netnih.gov

The steric hindrance of the adamantane-containing amine plays a crucial role in the outcome of these reactions. For the successful diamination of 4,8- and 4,7-dichloroquinolines, particularly with more sterically demanding amines, the choice of ligand was critical. While BINAP was effective in many cases, it had to be replaced with a more specialized ligand like DavePhos to facilitate the reaction with the most sterically hindered amines and to achieve diamination. nih.govnih.gov For example, the diamination of 4,8-dichloroquinoline with a highly hindered amine was only possible when DavePhos was used as the ligand. nih.gov

The general procedure for these palladium-catalyzed aminations involves reacting the corresponding dichloroquinoline with the adamantane-containing amine in the presence of a palladium catalyst, a phosphine ligand, and a base, typically sodium tert-butoxide, in a solvent like dioxane under reflux conditions. nih.gov The stoichiometry of the amine is adjusted depending on whether mono- or di-substitution is desired. nih.gov

The following tables summarize the results of palladium-catalyzed amination reactions of various dichloroquinolines with different adamantane-containing amines, showcasing the influence of the substrate, amine, and ligand on the product yield.

Table 1: Palladium-Catalyzed Amination of 2,8-Dichloroquinoline nih.gov

| Entry | Amine | Ligand | Product | Yield (%) |

| 1 | Amine 1a | BINAP | 2a | 64 |

| 2 | Amine 1b | BINAP | 2b | 61 |

| 3 | Amine 1c | BINAP | 2c | 79 |

| 4 | Amine 1d | BINAP | 2d | 24 |

Table 2: Palladium-Catalyzed Amination of 4,8-Dichloroquinoline nih.gov

| Entry | Amine | Ligand | Product | Yield (%) |

| 1 | Amine 1a | BINAP | 5a | 85 |

| 2 | Amine 1b | BINAP | 5b | 61 |

| 3 | Amine 1c | BINAP | 5c | 79 |

| 4 | Amine 1d | BINAP | 5d | 81 |

| 5 | Amine 1a | BINAP | 6a | 75 |

| 6 | Amine 1d | BINAP | 6d | 0 |

| 7 | Amine 1d | DavePhos | 6d | 65 |

Table 3: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline nih.gov

| Entry | Amine | Ligand | Product | Yield (%) |

| 1 | Amine 1a | BINAP | 7a | 88 |

| 2 | Amine 1b | BINAP | 7b | 79 |

| 3 | Amine 1c | BINAP | 7c | 73 |

| 4 | Amine 1d | BINAP | 7d | 85 |

| 5 | Amine 1a | BINAP | 8a | 80 |

| 6 | Amine 1d | BINAP | 8d | 0 |

| 7 | Amine 1d | DavePhos | 8d | 70 |

Computational and Theoretical Investigations of Adamantan 1 Amine Sulfate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the behavior of adamantane (B196018) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties.

Studies on adamantane derivatives often utilize DFT calculations, for instance at the B3LYP/6-31G** level, to find stable structures (minima on the potential energy surface). nih.gov For the 1-adamantyl cation, a key component of adamantan-1-amine, DFT has been used to study its stability, which is significantly influenced by C-C hyperconjugation. nih.gov Furthermore, calculations on adamantane derivatives explore how substituents affect the geometry and electronic features of the rigid cage-like structure. researchgate.net Analysis of electrostatic potential (ESP) surfaces and frontier molecular orbitals (HOMO/LUMO) helps in identifying reactive sites and understanding the molecule's chemical behavior. researchgate.netcumhuriyet.edu.tr

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -8.01 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.54 eV | Indicates electron-accepting capability. |

| Energy Gap (HOMO-LUMO) | 9.55 eV | Relates to chemical reactivity and stability. |

Data is illustrative, based on typical values found in computational studies of adamantane derivatives. researchgate.net

Quantum chemical methods are also invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (IR spectra), which correspond to the stretching and bending of bonds within the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). rsc.orgbenasque.org For adamantane-based scaffolds, TD-DFT calculations, often performed in solvents like methanol (B129727) to mimic experimental conditions, help in assigning the electronic transitions observed in UV-Vis spectra. cumhuriyet.edu.tr Comparing the simulated spectra with experimental results validates the computational model and provides a deeper understanding of the molecule's electronic structure. researchgate.net Errors in predicted transition energies compared to canonical values are typically very small, often in the order of 0.01 eV. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations compute the movements of atoms in a molecular system over time, providing a detailed picture of its dynamic behavior. mdpi.comsemanticscholar.org For adamantane derivatives, MD simulations are crucial for understanding how these rigid molecules interact with their environment, such as a lipid bilayer or the active site of a protein.

One study used a 12.6-ns MD simulation to investigate the interaction of amantadine (B194251) with a DMPC lipid bilayer. nih.gov The simulation revealed that the amantadine molecule assumes a preferred orientation, with its long axis parallel to the bilayer normal and the amine group positioned near the phosphate (B84403) and carbonyl groups of the lipid headgroups. nih.gov Such simulations provide insights into how the drug partitions into and orients within cell membranes, which is critical for its biological activity. nih.govscilit.com MD simulations are also used to explore the binding mechanism of amantadine to viral ion channels, like the M2 proton channel of the influenza A virus and the p7 ion channel of the bovine viral diarrhea virus (BVDV). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-receptor complex. nih.gov

Crystal Energy Landscape Studies and Solid-Form Prediction

The arrangement of molecules in a solid crystal lattice can significantly impact the physical properties of a compound. Crystal Structure Prediction (CSP) is a computational technique used to find the most stable crystal packing arrangements, generating a "crystal energy landscape" that plots the lattice energy of various possible polymorphs. semanticscholar.orgnih.gov

For salts of adamantane derivatives, such as amantadine hydrochloride, CSP studies have been used to rationalize their crystallization behavior. researchgate.net The crystal energy landscape for amantadine hydrochloride showed that the experimentally observed anhydrate structure corresponds to the predicted global minimum energy structure. researchgate.net In contrast, the landscape for a related compound revealed a more complex situation with multiple low-energy structures, some containing solvent-accessible voids, explaining its tendency to form solvates. researchgate.net These computational studies are a powerful complement to experimental solid-form screening, helping to understand and predict polymorphism in pharmaceutical solids. nih.gov

| Predicted Structure | Relative Lattice Energy (kJ mol⁻¹) | Key Features |

|---|---|---|

| Global Minimum (Predicted) | 0.0 | Corresponds to the experimentally observed anhydrate form. |

| Hypothetical Polymorph A | +6.0 | Does not contain solvent-accessible voids. |

| Hypothetical Polymorph B | +8.5 | Features a different hydrogen-bonding motif. |

Data is representative of findings discussed in the literature. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. mdpi.com It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Docking studies have been extensively applied to adamantan-1-amine and its derivatives. A primary target is the M2 transmembrane proton channel of the influenza A virus. nih.gov Docking simulations show the adamantane cage binding within a hydrophobic pocket of the channel, while the ammonium (B1175870) group interacts with key residues, effectively blocking proton transport. mdpi.comnih.gov Other studies have explored the interaction of amantadine derivatives with different targets:

Urease: Docking of amantadine-thiourea conjugates into the active site of urease revealed good binding affinity, with hydrogen bonds and hydrophobic interactions contributing to the inhibitory activity. mdpi.com

Glutamate (B1630785) Receptor: An adamantane derivative showed a high binding affinity (-9.5 kcal/mol) with the analgesic protein glutamate receptor, forming interactions with key amino acids like Glu14, Asp175, and Ser174. ksu.edu.sa

11β-HSD1: Adamantane-linked 1,2,4-triazoles were docked into the active site of the 11β-HSD1 enzyme, which is implicated in diabetes, to predict their binding affinity and interactions. nih.gov

These studies demonstrate the utility of molecular docking in predicting and rationalizing the biological activity of adamantane derivatives against a wide range of therapeutic targets. nih.govdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

For adamantane derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. mdpi.com In one study, a CoMFA model was developed for a series of amino acid analogues of amantadine to establish a structure-activity relationship for their antiviral activity against the influenza A virus. mdpi.comnih.gov The model generated contour maps indicating which regions of the molecule could be modified to enhance activity. For example, the model showed that bulky groups at certain positions of the adamantane scaffold would increase inhibitory activity. nih.gov QSAR models have also been developed for adamantane derivatives targeting the NMDA receptor, providing insights into the structural requirements for receptor blockage. bmc-rm.org These models are valuable tools for guiding the rational design and optimization of new adamantane-based therapeutic agents. mdpi.com

Supramolecular Chemistry and Self Assembly with Adamantan 1 Amine Sulfate Moieties

Adamantane (B196018) as a Building Block in Supramolecular Architectures

The adamantane molecule is a highly versatile and widely utilized building block in the design and synthesis of supramolecular architectures. nih.govmdpi.com Its appeal stems from a unique combination of physical and chemical properties. The high symmetry (Td), exceptional thermodynamic stability, and inherent rigidity of the adamantane cage provide a predictable and robust scaffold for the construction of larger, ordered systems. nih.gov

The lipophilic nature of the adamantane core is a key driver in its self-assembly behavior, promoting its inclusion in hydrophobic cavities and its association with non-polar regions of other molecules. nih.gov Furthermore, the adamantane cage can be precisely functionalized at its bridgehead positions, allowing for the introduction of various chemical groups that can direct self-assembly through specific non-covalent interactions such as hydrogen bonding, metal coordination, and halogen bonding.

Adamantan-1-amine, as a derivative, combines the lipophilic bulk of the adamantane cage with a hydrophilic and reactive amino group. This amphiphilic character is crucial for its role in forming diverse supramolecular structures. The amine group can be protonated to form ammonium (B1175870) salts, such as adamantan-1-amine sulfate (B86663), which can then participate in charge-assisted hydrogen bonding, a powerful tool for directing the assembly of complex architectures. researchgate.netresearchgate.net For instance, trisubstituted amine hydrochlorides of adamantane have been shown to form predictable hydrogen-bonded assemblies, creating structures with defined channels and networks. researchgate.net These studies highlight how the geometry of the adamantane core and the directed interactions of its functional groups can be harnessed to engineer crystalline solids and other supramolecular materials with desired topologies and properties.

The use of adamantane derivatives extends to the creation of functional materials, including porous frameworks and molecular crystals. nih.gov The predictable connectivity and rigidity of the adamantane unit are instrumental in designing materials with persistent porosity. While the direct use of adamantan-1-amine sulfate in such materials is not extensively documented, the principles established with other adamantane derivatives suggest its potential as a valuable tecton in crystal engineering and supramolecular construction.

Formation of Inclusion Complexes (e.g., with Cyclodextrins) for Solubilization and Controlled Release Applications

One of the most well-documented applications of adamantane derivatives in supramolecular chemistry is the formation of inclusion complexes with host molecules, most notably cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The dimensions of the β-cyclodextrin cavity are particularly well-suited to encapsulate the adamantane cage, leading to the formation of stable host-guest complexes. This interaction is primarily driven by the hydrophobic effect, where the non-polar adamantane moiety is favorably partitioned from the aqueous environment into the hydrophobic cyclodextrin (B1172386) cavity.

For instance, the encapsulation of the adamantane portion of the molecule within the cyclodextrin cavity can protect it from the surrounding environment, potentially increasing its stability. More importantly, this complexation can modulate the release profile of the drug. The release of the guest molecule from the cyclodextrin cavity is a dynamic equilibrium process that can be influenced by factors such as temperature, pH, and the presence of competing guest molecules. This allows for the design of systems where the active molecule is released in a sustained or triggered manner.

The table below summarizes key aspects of adamantan-1-amine and its derivatives in the context of inclusion complexes with cyclodextrins, which can be extrapolated to the behavior of this compound.

| Parameter | Description | Relevance to this compound |

| Host Molecule | Typically β-cyclodextrin due to its cavity size being complementary to the adamantane cage. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin are also used to enhance solubility and modify binding affinities. nih.govmdpi.com | The adamantane cage of this compound is expected to form stable inclusion complexes with β-cyclodextrin and its derivatives. |

| Driving Force | Primarily the hydrophobic effect, with van der Waals interactions between the adamantane cage and the cyclodextrin cavity also contributing to complex stability. | The hydrophobic nature of the adamantane moiety will be the main driver for complexation, regardless of the counter-ion. |

| Stoichiometry | Typically a 1:1 host-guest ratio, where one adamantane derivative molecule is encapsulated by one cyclodextrin molecule. | A 1:1 stoichiometry is the most probable for the inclusion of the adamantane portion of this compound. |

| Applications | Enhanced aqueous solubility, increased bioavailability, taste masking, and controlled or sustained release of the active molecule. | Complexation with cyclodextrins would be a viable strategy to modulate the solubility and release profile of this compound. |

| Release Mechanisms | Dilution, competitive displacement by other molecules, or changes in environmental conditions (e.g., pH, temperature) that alter the complex stability. | These mechanisms would be applicable for the controlled release of adamantan-1-amine from its cyclodextrin complex. |

Design of Self-Aggregating Systems (e.g., Liposomes) Incorporating Adamantane Derivatives for Research

The amphiphilic nature of certain adamantane derivatives, including the potential for adamantan-1-amine to be incorporated into lipid assemblies, has led to their investigation in the design of self-aggregating systems like liposomes. Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, and they serve as valuable models for biological membranes and as drug delivery vehicles.

The lipophilic adamantane cage can act as a membrane anchor, embedding itself within the hydrophobic core of the lipid bilayer. mdpi.com The hydrophilic amine group, which in this compound would be a positively charged ammonium group, would be oriented towards the aqueous phase at the liposome (B1194612) surface. This incorporation of adamantane derivatives into liposomes can be utilized for several research purposes:

Surface Recognition: By functionalizing the adamantane moiety with specific ligands (e.g., carbohydrates), the resulting liposomes can be used to study molecular recognition events at the membrane surface. The adamantane acts as a robust anchor for presenting these ligands. mdpi.com

Targeted Drug Delivery: Liposomes decorated with adamantane-anchored targeting molecules can be designed to selectively bind to and deliver their cargo to specific cells or tissues.

Membrane Interaction Studies: The presence of adamantane derivatives within a lipid bilayer can influence the physical properties of the membrane, such as its fluidity and permeability. Studying these effects provides insights into drug-membrane interactions.

While direct studies on the incorporation of this compound into liposomes are scarce, research on amantadine (B194251) provides a strong precedent. For example, the interaction of amantadine with liposomal systems has been investigated to understand its mechanism of action. mdpi.com Furthermore, the use of a transmembrane ammonium sulfate gradient is a well-established method for the active loading of weakly basic drugs into liposomes. nih.gov This technique creates a low pH inside the liposome, which traps the protonated form of the drug. This method could theoretically be applied to load adamantan-1-amine into liposomes, where it would exist in its protonated, sulfated form within the aqueous core.

The following table outlines the potential roles and characteristics of this compound in liposomal systems based on research with related compounds.

| Feature | Description | Implication for this compound Research |

| Membrane Anchor | The lipophilic adamantane cage can be embedded in the hydrophobic core of the lipid bilayer. | This compound could be used to anchor other molecules to the surface of liposomes for recognition studies. |

| Surface Charge | The protonated amine group would impart a positive charge to the liposome surface. | This can be used to study the effect of surface charge on liposome stability and interaction with biological systems. |

| Active Loading | A transmembrane ammonium sulfate gradient can be used to actively load weakly basic drugs into liposomes. | This method could be employed to achieve high concentrations of adamantan-1-amine within liposomes for delivery studies. nih.gov |

| Model Systems | Liposomes containing this compound can serve as model systems to study the interactions of adamantane-based drugs with biological membranes. | Such systems would be valuable for biophysical studies and understanding drug transport mechanisms. |

Engineering of Host-Guest Systems for Molecular Recognition Studies

The strong and specific interaction between the adamantane cage and various host molecules forms the basis for the engineering of a wide array of host-guest systems for molecular recognition studies. nih.gov This field of supramolecular chemistry aims to mimic the highly selective binding observed in biological systems, such as enzyme-substrate and antibody-antigen interactions.

The adamantane moiety is an excellent guest for a variety of synthetic hosts due to its well-defined size, shape, and hydrophobicity. Besides cyclodextrins, other macrocyclic hosts such as cucurbit[n]urils, calixarenes, and pillar[n]arenes have been shown to form stable complexes with adamantane derivatives. nih.gov The study of these host-guest interactions provides fundamental insights into the nature of non-covalent forces and allows for the development of new sensors, molecular switches, and responsive materials.

Adamantan-1-amine and its salts are particularly interesting guests in these systems. The presence of the amino group allows for additional interactions, such as hydrogen bonding and electrostatic interactions, which can enhance the binding affinity and selectivity of the host-guest complex. For instance, the binding of amantadine to cucurbit mdpi.comuril is a well-studied example of a high-affinity host-guest interaction. nih.gov

The principles of host-guest chemistry can be applied to develop systems for the selective recognition of this compound. By designing synthetic receptors with cavities that are complementary in size, shape, and chemical functionality to the adamantan-1-ammonium cation, it is possible to achieve highly specific binding. These systems can be used for:

Sensing and Detection: Host molecules functionalized with a reporter group (e.g., a fluorophore) can be designed to signal the presence of this compound through a change in their optical properties upon binding.

Self-Assembled Materials: The formation of host-guest complexes can be used as a tool to direct the self-assembly of larger supramolecular structures. For example, by using a host and a guest that are each attached to a polymer chain, the formation of the host-guest complex can drive the formation of a cross-linked hydrogel. mdpi.com

The following table summarizes the key components and applications of host-guest systems involving adamantane derivatives, which are directly relevant to the study of this compound.

| Component | Description | Relevance to this compound |

| Guest | The adamantane moiety of this compound acts as the guest molecule. The ammonium group provides a site for specific electrostatic and hydrogen bonding interactions. | The distinct size, shape, and charge of the adamantan-1-ammonium cation make it an ideal target for molecular recognition. |

| Host | Macrocyclic molecules such as cyclodextrins, cucurbit[n]urils, and calixarenes are common hosts. Synthetic receptors can also be designed for specific recognition. nih.gov | A variety of known and novel host molecules can be explored for their ability to selectively bind this compound. |

| Binding Interactions | A combination of hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions contribute to the stability of the host-guest complex. | The interplay of these forces can be fine-tuned to achieve high binding affinity and selectivity. |

| Research Applications | Development of chemical sensors, investigation of fundamental non-covalent interactions, construction of responsive materials, and controlled self-assembly of complex structures. nih.govmdpi.com | Host-guest systems involving this compound can be used to advance these areas of supramolecular chemistry. |

Applications in Advanced Materials Science and Drug Delivery Systems Design Principles Non Clinical Focus

Adamantane (B196018) Derivatives in the Development of Novel Materials

The integration of the adamantane moiety into polymers has been a successful strategy for developing novel materials with enhanced properties. The inherent rigidity, bulkiness, and thermal stability of the adamantane cage impart significant improvements to the resulting polymers. nih.govmdpi.com When incorporated into polymer chains, adamantane can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength. mdpi.com

Adamantane's tetrahedral geometry and rigid structure contribute to a reduction in polymer chain packing efficiency, which can lead to increased solubility. researchgate.net This property is advantageous in the processing of high-performance polymers that are often difficult to dissolve.

The introduction of adamantane can be achieved by incorporating it into the polymer backbone or as a pendent group. researchgate.net Examples of polymers that have been modified with adamantane derivatives include:

Polyaramids and Polybenzoxazoles: Star polymers based on adamantane and biadamantane have been synthesized, exhibiting high thermal stability. researchgate.net

Polyimides: Semi-alicyclic polyimides derived from adamantane-containing diamines have shown high glass transition temperatures (ranging from 285–440 °C), excellent optical transparency, and favorable thermal and mechanical properties, making them suitable for optical and optoelectronic applications.

Methacrylates: The incorporation of adamantyl groups into methacrylate (B99206) polymers has been shown to improve their thermal and mechanical properties when compared to conventional polymethyl methacrylate (PMMA).

Poly(ether ether ketones) (PEEK): Pendent adamantane groups have been shown to increase the Tg and thermal properties of PEEK. researchgate.net

The functionalization of adamantane at its bridgehead positions allows for the creation of three-dimensional networks, further expanding its utility in materials science. mdpi.com These properties make adamantane-containing polymers desirable for applications in demanding environments, such as in aerospace components and advanced coatings. mdpi.com

| Polymer Type | Property Enhancement | Potential Application |

|---|---|---|

| Polyaramids | Increased thermal stability | High-performance fibers, aerospace components |

| Polyimides | High glass transition temperature, optical transparency | Optical and optoelectronic devices |

| Methacrylates | Improved thermal and mechanical properties | Advanced coatings, high-performance plastics |

Exploration of Nonlinear Optical (NLO) Properties in Adamantane-Type Compounds

Recent research has highlighted the potential of adamantane-type compounds in the field of nonlinear optics (NLO). rsc.org Certain organic and inorganic adamantane derivatives have been shown to exhibit strong NLO properties, including second-harmonic generation (SHG). rsc.orgnih.gov SHG is a phenomenon where light of a specific frequency is converted into light with twice the frequency. nih.gov

The NLO response in these materials is dependent on their crystalline structure. rsc.org For a material to exhibit second-order NLO properties like SHG, it must crystallize in a non-centrosymmetric space group. rsc.org The rigid and symmetric nature of the adamantane core can be functionalized to encourage such crystal packing.

Studies on adamantane-based tetraphenyl clusters have shown that the intensity of the SHG signal can be influenced by substitutions within the cluster core. nih.gov Theoretical calculations have indicated that the electronic transitions responsible for the optical nonlinearities are localized at the substituents. nih.gov The intensity of the SHG signal has been found to increase with the atomic number of the tetrel atom (C, Si, Ge, Sn) in the cluster core. nih.gov

Furthermore, some adamantane-based clusters have the ability to convert infrared radiation into directed white light, a property that is also dependent on the material's composition and crystalline or amorphous nature. rsc.orgnih.gov This opens up possibilities for their use in light conversion devices. rsc.org The tunability of the optical properties through modification of the elemental composition and organic groups makes adamantane-type clusters a promising class of materials for the development of new NLO sources. rsc.orgnih.gov

Rational Design of Adamantane-Based Dendrimers for Controlled Release Applications